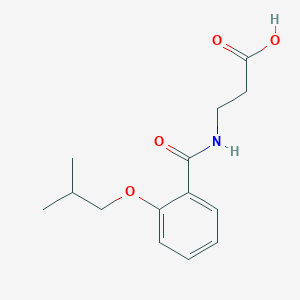
N-(3-chloro-4-fluorophenyl)-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-4-(4-morpholinylmethyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CFM-2, and its chemical structure is C19H21ClFN3O2.
作用机制
The mechanism of action of CFM-2 involves the inhibition of various enzymes and signaling pathways that are involved in cancer growth, inflammation, and pain. CFM-2 can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer invasion and metastasis. It can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces pro-inflammatory prostaglandins. CFM-2 can also block the activity of voltage-gated sodium channels, which are involved in transmitting pain signals in the nervous system.
Biochemical and Physiological Effects
CFM-2 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, CFM-2 can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer growth and metastasis. In inflammation research, CFM-2 can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and decrease the infiltration of immune cells into inflamed tissues. In pain research, CFM-2 can block the transmission of pain signals in the nervous system, leading to analgesia.
实验室实验的优点和局限性
CFM-2 has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. It also has good solubility in aqueous and organic solvents, which allows for easy formulation and administration. However, CFM-2 has some limitations, including its potential toxicity and lack of specificity for certain enzymes and signaling pathways. It also requires further studies to determine its pharmacokinetics and pharmacodynamics in vivo.
未来方向
There are several future directions for CFM-2 research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the evaluation of its efficacy and safety in preclinical and clinical trials. CFM-2 can also be studied for its potential applications in other diseases, such as Alzheimer's disease and multiple sclerosis. Furthermore, CFM-2 can be used as a tool compound to study the mechanisms of cancer growth, inflammation, and pain.
合成方法
CFM-2 can be synthesized using a multistep process that involves the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride to form N-(3-chloro-4-fluorophenyl)benzamide. This intermediate is then reacted with morpholine and formaldehyde to produce CFM-2. The yield of CFM-2 can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratio.
科学研究应用
CFM-2 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, CFM-2 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. CFM-2 has also been investigated for its analgesic properties, as it can block pain signals in the central nervous system.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-16-11-15(5-6-17(16)20)21-18(23)14-3-1-13(2-4-14)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXLIYAHYLSWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-N'-[2-(difluoromethoxy)-5-methylphenyl]urea](/img/structure/B5787590.png)


![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)
![4-methyl-1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5787609.png)


![ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5787633.png)
![methyl 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5787636.png)


![3-[(diethylamino)sulfonyl]-4-methyl-N-2-pyridinylbenzamide](/img/structure/B5787668.png)
![N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5787687.png)